9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide
Description
Properties
IUPAC Name |
9-bromo-N,N-dimethyl-9H-fluoren-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN.BrH/c1-17(2)10-7-8-12-11-5-3-4-6-13(11)15(16)14(12)9-10;/h3-9,15H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQOJBYBBXMZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30637222 | |
| Record name | 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7153-54-0 | |
| Record name | NSC49678 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30637222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide (CAS No. 7153-54-0) is a chemical compound notable for its potential biological activities. This compound features a bromine atom at the 9-position of the fluorenyl ring and two dimethylamino groups at the 2-position, existing as a hydrobromide salt that enhances its solubility in polar solvents. Its molecular formula is C15H16BrN2, with a molecular weight of 292.19 g/mol.
The synthesis of this compound typically involves several steps, including bromination and amination reactions. The presence of the bromine atom increases its electrophilicity, making it a reactive species suitable for various synthetic pathways and biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antioxidant Properties : Studies have shown that compounds similar to this compound possess radical scavenging abilities, which are crucial in combating oxidative stress and inflammation .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses in biological systems. In vitro studies demonstrated that it can suppress the expression of pro-inflammatory markers in endothelial cells, indicating potential therapeutic applications in conditions characterized by inflammation .
- Pharmacokinetics and Pharmacodynamics : Investigations into the pharmacokinetic properties of this compound reveal its absorption, distribution, metabolism, and excretion characteristics, which are essential for understanding its efficacy and safety profile in medical applications.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the mechanisms by which they exert their effects:
- A study on 7-bromofluorenes demonstrated their ability to scavenge hydroxyl and peroxyl radicals while exhibiting anti-inflammatory properties in brain endothelial cells. This suggests that similar mechanisms may be applicable to this compound .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | CAS Number | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 7153-54-0 | Significant | Significant |
| 7-Bromo-N,N-dimethylaminofluorene | 6147-23-1 | Moderate | Moderate |
| N,N-Dimethylaminofluorene | 6147-23-1 | Low | Low |
The biological activity of this compound is thought to involve several mechanisms:
- Radical Scavenging : The compound's structure allows it to interact with reactive oxygen species (ROS), thereby mitigating oxidative damage.
- Gene Expression Modulation : It has been shown to down-regulate inflammatory markers such as IL-8 and COX-2 in response to inflammatory stimuli, suggesting a role in modulating signaling pathways associated with inflammation .
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Anticancer Activity
Research has indicated that compounds similar to 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been shown to induce apoptosis in breast and prostate cancer cells through mitochondrial pathways.
Case Study:
A study involving a series of fluorenyl derivatives demonstrated that specific modifications to the fluorenyl structure enhanced their anticancer activity, with IC50 values significantly lower than standard chemotherapeutic agents, indicating a promising avenue for drug development.
2.2 Antimicrobial Properties
The compound's epoxide functionalities enhance its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial membranes.
Case Study:
In vitro assays revealed that this compound exhibited dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents .
Materials Science Applications
3.1 Polymer Synthesis
This compound serves as a building block in the synthesis of polymers and resins. Its ability to participate in various chemical reactions allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Enhancement Factor | Application Area |
|---|---|---|
| Epoxy Resins | Increased durability | Coatings and adhesives |
| Thermoplastic Polymers | Improved flexibility | Packaging materials |
Biochemical Research Applications
4.1 Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways relevant to cancer and infectious diseases.
Case Study:
Research demonstrated that this compound could inhibit specific enzymes involved in the biosynthesis of nucleic acids, thereby reducing the proliferation of certain pathogens .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences among fluorene-based brominated amines:
Key Observations :
- Substituent Effects : The target compound’s dimethylamine group (N(CH3)2) is less sterically hindered compared to diphenylamine (N(Ph)2) in or pyrrolidinylmethyl groups in . This likely enhances its reactivity in nucleophilic substitutions.
- Bromine Position : Bromine at position 9 (target) vs. 6 or 7 (others) alters electronic conjugation, affecting absorption spectra and charge transport properties .
Physical and Spectroscopic Properties
- Melting Points : Analogs exhibit melting points between 153–180°C. The hydrobromide salt is expected to have a higher melting point due to ionic interactions.
- Mass Spectrometry : The target’s molecular ion peak (M+H)+ would differ from analogs like 7-bromo-N,N-diethyl-9,9-dimethylfluoren-2-amine (m/z 358.0801 ).
- NMR Shifts : The dimethylamine group in the target would produce distinct 1H NMR signals (e.g., singlet for N(CH3)2 at ~3.0 ppm) compared to pyrrolidinyl protons in .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 9-Bromo-N,N-dimethyl-9H-fluoren-2-amine hydrobromide?
The compound is typically synthesized via reductive amination or substitution reactions. For example, Fe powder in glacial acetic acid at 70°C can reduce intermediates like 7-bromo-N-methyl derivatives, followed by purification via flash column chromatography (CHCl₃:MeOH gradients) to achieve yields of ~40–47% . Key steps include controlling reaction pH (e.g., alkalization with K₂CO₃) to isolate the product . Analytical validation includes melting point determination (e.g., 160–162°C), TLC (Rf values), and spectroscopic characterization (¹H NMR, MS) .
Q. How is the compound characterized spectroscopically, and what are its diagnostic spectral features?
- ¹H NMR : Distinct signals include aromatic protons (δ 6.71–7.55 ppm), methyl groups attached to nitrogen (δ 3.03 ppm), and fluorene backbone protons (δ 3.76–5.59 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 410/412 [M⁺]) confirm bromine isotopic patterns. Fragment ions like m/z 259/261 indicate cleavage of the nitroxide-modified side chains .
- Elemental Analysis : Matches calculated values (e.g., C: 64.08–67.15%, H: 5.87–6.62%, N: 6.39–6.81%) to verify purity .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
While specific hazard data for this compound is limited, structurally related brominated fluorenes (e.g., 9-bromophenanthrene) are classified under CLP Regulation (EC) No 1272/2007. Standard precautions include:
- Use of PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation.
- Neutralization of acidic/basic waste streams post-synthesis .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved when analyzing derivatives of this compound?
Contradictions in crystal structures (e.g., bond lengths, angles) may arise from polymorphism or twinning. Employing the SHELX suite (e.g., SHELXL for refinement) with high-resolution data (≤1.0 Å) ensures precise parameterization. For example, SHELXPRO interfaces with macromolecular datasets to resolve hydrogen bonding ambiguities, as seen in anthracen-9-amine analogs . Validation tools like ORTEP-III (GUI version) aid in visualizing thermal ellipsoids and disorder models .
Q. What experimental design strategies optimize the compound’s nonlinear optical (NLO) properties?
Modulating the π-conjugation pathway through "push–pull" donor-acceptor systems enhances hyperpolarizability (βHRS). For example, introducing electron-withdrawing bromine and dimethylamino groups into the fluorene backbone increases dipole moment differences between ground and excited states. Key steps include:
Q. How do substituent modifications (e.g., nitroxide radicals) impact synthetic yields and stability?
Bulky substituents (e.g., tetramethylpyrrolinyl nitroxides) reduce yields (40–45%) due to steric hindrance during coupling reactions . Stability is influenced by radical quenching; storage under inert atmospheres (N₂/Ar) at –20°C prevents degradation. Comparative TLC (hexane-EtOAc gradients) monitors side reactions, while cyclic voltammetry assesses redox stability of nitroxide moieties .
Q. What methodologies address low reproducibility in catalytic amination steps for similar bromofluorenes?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd₂(dba)₃) with ligands (XPhos) improve Buchwald-Hartwig amination efficiency.
- Kinetic Studies : Monitoring reaction progress via in situ IR spectroscopy identifies optimal temperature windows (e.g., 80–100°C).
- Purification : Sequential recrystallization (CHCl₃/MeOH) removes Pd residues, confirmed by ICP-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
